N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide
Overview
Description
“N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide” is a biochemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
- Research Context : The development of amyloid imaging ligands for measuring amyloid in vivo in the brain of Alzheimer's disease patients has been a significant advancement. Radioligands such as N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) and others have shown robust differences in PIB retention between mild Alzheimer's disease patients and controls. These findings are crucial for early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Benzothiazoles as Anticancer Agents
- Research Insights : Benzothiazole derivatives have shown a broad spectrum of biological activities, including anticancer properties. The review on therapeutic potential highlights the significance of benzothiazoles and their derivatives in the development of chemotherapeutic agents, emphasizing the structural simplicity and ease of synthesis that provides scope for the development of new chemical entities (Kamal et al., 2015).
Pharmacological Research Tools
- Research Application : Compounds like eticlopride, a substituted benzamide analog, have been utilized extensively to understand central dopamine receptor function, demonstrating the versatility of benzamide derivatives in pharmacological research. This review highlights the drug's utility in experimental models, offering insights into the dopamine D2-like receptors' role in behavior and neurochemistry (Martelle & Nader, 2008).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWJWLMSNWHXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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